3,3'-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole)
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Overview
Description
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and two indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) typically involves the reaction of cyclohexene derivatives with indole compounds under specific conditions. One common method includes the use of azides derived from cyclopent-1-ene-1,2-diyl and indole derivatives. The reaction is often carried out in the presence of catalysts and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The indole moieties can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.
Scientific Research Applications
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can interact with various biological receptors, potentially affecting signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Similar structure but with different substituents.
3-Cyclohexene-1,1-dimethanol: Contains a cyclohexene ring but lacks the indole moieties.
Uniqueness
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) is unique due to its combination of a cyclohexene ring and two indole moieties, which confer specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
188442-36-6 |
---|---|
Molecular Formula |
C56H88N2 |
Molecular Weight |
789.3 g/mol |
IUPAC Name |
1-hexadecyl-3-[2-(1-hexadecyl-2-methylindol-3-yl)cyclohexen-1-yl]-2-methylindole |
InChI |
InChI=1S/C56H88N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-45-57-47(3)55(51-41-33-35-43-53(51)57)49-39-31-32-40-50(49)56-48(4)58(54-44-36-34-42-52(54)56)46-38-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-36,41-44H,5-32,37-40,45-46H2,1-4H3 |
InChI Key |
HJXXHSKQVHDEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=C(C2=CC=CC=C21)C3=C(CCCC3)C4=C(N(C5=CC=CC=C54)CCCCCCCCCCCCCCCC)C)C |
Origin of Product |
United States |
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